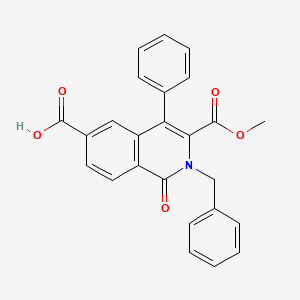
2-Benzyl-3-(methoxycarbonyl)-1-oxo-4-phenyl-1,2-dihydroisoquinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TPKI-98, also known as tau protein kinase I, is a protein kinase that plays a crucial role in the phosphorylation of tau proteins. Tau proteins are associated with microtubules in neurons and are essential for maintaining the stability and function of these structures. Abnormal phosphorylation of tau proteins by TPKI-98 is implicated in the formation of paired helical filaments, which are a hallmark of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of TPKI-98 involves the purification of tau protein kinase I from bovine brain microtubules. The process includes several steps of chromatography and electrophoresis to isolate the kinase. The kinase is then subjected to affinity labeling using an ATP analog to confirm its activity .
Industrial Production Methods: Industrial production of TPKI-98 is not well-documented, as it is primarily used in research settings. large-scale production would likely involve recombinant DNA technology to express the kinase in suitable host cells, followed by purification using chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: TPKI-98 primarily undergoes phosphorylation reactions, where it transfers a phosphate group from ATP to specific serine or threonine residues on tau proteins .
Common Reagents and Conditions: The phosphorylation reactions catalyzed by TPKI-98 typically require ATP as a phosphate donor and occur under physiological conditions, such as a pH of around 7.4 and a temperature of 37°C .
Major Products: The major products of the reactions catalyzed by TPKI-98 are phosphorylated tau proteins, which can form paired helical filaments in neurodegenerative diseases .
Scientific Research Applications
TPKI-98 is extensively used in scientific research to study the mechanisms of tau protein phosphorylation and its role in neurodegenerative diseases. It is also used to investigate potential therapeutic targets for conditions like Alzheimer’s disease. Additionally, TPKI-98 is part of the kinase chemogenomic set, which is an open science resource for studying kinase biology and identifying kinase vulnerabilities .
Mechanism of Action
TPKI-98 exerts its effects by phosphorylating tau proteins at specific serine and threonine residues. This phosphorylation alters the conformation of tau proteins, leading to the formation of paired helical filaments. The kinase interacts with molecular targets such as pyruvate dehydrogenase, which is involved in the glycolytic pathway. Phosphorylation of pyruvate dehydrogenase by TPKI-98 reduces its activity, leading to disruptions in glucose metabolism and energy production .
Comparison with Similar Compounds
TPKI-98 is similar to other tau protein kinases, such as glycogen synthase kinase 3 beta and cyclin-dependent kinase 5. TPKI-98 is unique in its ability to generate specific epitopes on tau proteins that are characteristic of paired helical filaments. This makes it a valuable tool for studying the pathology of neurodegenerative diseases .
List of Similar Compounds:- Glycogen synthase kinase 3 beta
- Cyclin-dependent kinase 5
- TPKI-24
- TPKI-26
- GSK461364
- GSK579289A
- GSK237701A
- BI2536
Properties
Molecular Formula |
C25H19NO5 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
2-benzyl-3-methoxycarbonyl-1-oxo-4-phenylisoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C25H19NO5/c1-31-25(30)22-21(17-10-6-3-7-11-17)20-14-18(24(28)29)12-13-19(20)23(27)26(22)15-16-8-4-2-5-9-16/h2-14H,15H2,1H3,(H,28,29) |
InChI Key |
CXDJRCIIBIARLM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC(=C2)C(=O)O)C(=O)N1CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















